molecular formula C8H5BrN2O2 B12993278 4-bromo-1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid

4-bromo-1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid

Cat. No.: B12993278
M. Wt: 241.04 g/mol
InChI Key: BKLYPKOFDXHVMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core structure with a bromine atom at the 4-position and a carboxylic acid group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid typically involves the construction of the pyrrolo[3,2-c]pyridine core followed by the introduction of the bromine atom and the carboxylic acid group. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow chemistry and automated synthesis platforms to optimize reaction conditions and minimize waste. The use of catalytic processes and green chemistry principles is also emphasized to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents targeting various diseases, including cancer and inflammatory disorders.

    Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of 4-bromo-1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The bromine atom and carboxylic acid group play crucial roles in binding interactions and the overall activity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with tailored biological activities .

Properties

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.04 g/mol

IUPAC Name

4-bromo-1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid

InChI

InChI=1S/C8H5BrN2O2/c9-7-4-1-2-10-6(4)5(3-11-7)8(12)13/h1-3,10H,(H,12,13)

InChI Key

BKLYPKOFDXHVMD-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1C(=NC=C2C(=O)O)Br

Origin of Product

United States

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